REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:8][CH:9]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:17][C:18]1C(NC2CCCCC2)=NC=CC=1>>[CH:9]1([N:8]2[C:3]3=[N:4][CH:5]=[CH:6][CH:7]=[C:2]3[N:1]=[C:18]2[NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1
|
Name
|
3-amino-2-cyclooctylaminopyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)NC1CCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)NC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCCCC1)N1C(=NC=2C1=NC=CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |